molecular formula C19H12F3N7OS2 B2386990 3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1024559-44-1

3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2386990
CAS No.: 1024559-44-1
M. Wt: 475.47
InChI Key: YQJIIBZVGKJHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the indole and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific biological targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound may be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism by which “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” exerts its effects depends on its interaction with molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,4-Triazole-3-thione
  • 4-Phenyl-1,2,4-triazole-3-thiol
  • Indole-3-carboxaldehyde derivatives

Uniqueness

What sets “3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione” apart is its unique combination of functional groups and structural features. The presence of the trifluoromethoxyphenyl group, along with the triazole and indole moieties, may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N7OS2/c20-19(21,22)30-11-7-5-10(6-8-11)29-14(25-28-18(29)31)9-32-17-24-16-15(26-27-17)12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,28,31)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJIIBZVGKJHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=NNC(=S)N4C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.